molecular formula C16H10ClNOS B15445842 6-Chloro-12H-benzo[a]phenothiazin-5-ol CAS No. 63776-28-3

6-Chloro-12H-benzo[a]phenothiazin-5-ol

Cat. No.: B15445842
CAS No.: 63776-28-3
M. Wt: 299.8 g/mol
InChI Key: CURANAIKMOMPNC-UHFFFAOYSA-N
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Description

6-Chloro-12H-benzo[a]phenothiazin-5-ol is a specialized chemical intermediate of significant interest in organic synthesis and materials science. This angular benzo[a]phenothiazine derivative serves as a crucial precursor for the synthesis of novel phenothiazine dyes and heterodimeric molecules with potential pharmacological activities . The phenothiazine core is a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological properties observed in its derivatives, including antipsychotic, antimicrobial, and antitumor activities . Related benzo[a]phenothiazine compounds have demonstrated radical modulation activity, efficiently scavenging superoxide anions and hydroxyl radicals, which suggests potential applications in research concerning oxidative stress . Furthermore, its structural framework is valuable in optoelectronics and materials science, as phenothiazine derivatives are widely applied in the development of organic light-emitting diodes (OLEDs), dyes, and fluorophores . This compound is provided exclusively for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to handle this material with appropriate safety precautions.

Properties

CAS No.

63776-28-3

Molecular Formula

C16H10ClNOS

Molecular Weight

299.8 g/mol

IUPAC Name

6-chloro-12H-benzo[a]phenothiazin-5-ol

InChI

InChI=1S/C16H10ClNOS/c17-13-15(19)10-6-2-1-5-9(10)14-16(13)20-12-8-4-3-7-11(12)18-14/h1-8,18-19H

InChI Key

CURANAIKMOMPNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=C2O)Cl)SC4=CC=CC=C4N3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural similarities with several benzophenothiazine and diazaphenothiazine derivatives (Fig. 10.5, 11–14 in ). Key analogues include:

Compound Name Substituents/Modifications Key Properties/Applications
5-Methyl-12H-benzo-3,6-diazaphenothiazinium chloride Methyl at position 5, diaza (N) at 3,6 Evaluated for anticancer activity
9,11-Disubstituted-5-methyl-12H-quinobenzothiazinium chlorides Substituents at positions 9 and 11 Enhanced solubility and DNA binding
Quinonaphthothiazines Extended quinone backbone High redox activity, antimicrobial use

Functional Differences

  • Electron-Withdrawing vs. Electron-Donating Groups: The chlorine atom at position 6 in 6-Chloro-12H-benzo[a]phenothiazin-5-ol acts as an electron-withdrawing group, increasing electrophilicity compared to methyl-substituted analogues like 5-Methyl-12H-benzo-3,6-diazaphenothiazinium chloride. This enhances its reactivity in charge-transfer interactions but may reduce bioavailability due to increased hydrophobicity .
  • Diazaphenothiazines: Compounds such as benzo-3,6-diazaphenothiazinium salts (Fig. 12) incorporate additional nitrogen atoms, improving water solubility and binding affinity to nucleic acids. In contrast, the hydroxyl group in this compound facilitates hydrogen bonding, which is critical for targeting enzymes like topoisomerases .
  • Biological Activity: While 5-Methyl-12H-benzo-3,6-diazaphenothiazinium chloride shows promising anticancer activity, the chloro and hydroxyl groups in this compound may confer broader antimicrobial properties, as seen in related quinonaphthothiazines (Fig. 14) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-12H-benzo[a]phenothiazin-5-ol, and what key reagents/conditions ensure reproducibility?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving lawsone (2-hydroxy-1,4-naphthoquinone) and substituted phenylenediamines under acidic or neutral conditions. Key steps include:

  • Reagent Optimization : Use of sodium acetate as a mild base to facilitate cyclization .
  • Solvent Systems : Benzene or DMF mixtures for controlled reaction kinetics .
  • Chlorination : Post-synthetic chlorination via phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce the chloro substituent .
    • Critical Parameters : Monitor reaction temperature (70–75°C) and time (8–12 hours) to avoid side products like over-oxidized derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Combine UV-Vis (λmax ~450 nm for quinonoid systems) , FTIR (C-Cl stretch at ~750 cm⁻¹), and NMR (aromatic proton splitting patterns in <sup>1</sup>H NMR; <sup>13</sup>C shifts for chlorine-substituted carbons) .
  • Elemental Analysis : Verify %C, %H, %N, and %Cl deviations (<±0.3%) to confirm stoichiometry .
  • Chromatography : Use HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved during structural elucidation?

  • Methodological Answer :

  • Contradiction Analysis : For ambiguous <sup>13</sup>C NMR signals (e.g., overlapping quinone and aromatic carbons), employ 2D techniques like HSQC or HMBC to assign connectivity .
  • X-ray Crystallography : Resolve tautomeric ambiguities (e.g., keto-enol forms) by determining crystal structures .
  • Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. What strategies optimize the bioactivity of this compound derivatives while maintaining synthetic feasibility?

  • Methodological Answer :

  • Functionalization : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at C-7 or C-12 to enhance redox activity .
  • Heterocyclic Hybrids : Synthesize pyridazine or thiadiazole conjugates via Suzuki coupling or nucleophilic substitution (e.g., using PdCl₂(dppb) catalysts) .
  • Structure-Activity Relationship (SAR) : Use molecular docking to predict interactions with target enzymes (e.g., EGFR or HSP70) .

Q. How do reaction conditions influence the regioselectivity of chlorination in benzo[a]phenothiazin-5-ol derivatives?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Chlorination at electron-rich positions (C-6) dominates under mild conditions (e.g., SOCl₂ at 25°C), while harsh conditions (POCl₃ reflux) may yield thermodynamically stable isomers .
  • Solvent Effects : Polar aprotic solvents (DMF) favor electrophilic substitution at para positions relative to the hydroxyl group .

Experimental Design & Data Analysis

Q. What experimental frameworks are recommended for studying the redox behavior of this compound?

  • Methodological Answer :

  • Cyclic Voltammetry : Use a three-electrode system (glassy carbon working electrode) in acetonitrile/TBAP to measure oxidation potentials (Epa) .
  • Controlled Atmosphere : Conduct experiments under nitrogen to prevent oxygen interference .
  • Data Interpretation : Correlate Epa values with HOMO-LUMO gaps from computational studies .

Q. How can researchers address low yields in multi-step syntheses of this compound analogs?

  • Methodological Answer :

  • Intermediate Stabilization : Protect reactive hydroxyl groups with acetyl or benzyl ethers during chlorination .
  • Catalyst Screening : Test palladium/copper systems for cross-coupling steps to improve efficiency .
  • Workflow Automation : Use flow chemistry to optimize temperature-sensitive steps (e.g., diazotization) .

Key Citations

  • Synthesis & Characterization:
  • Mechanistic Studies:
  • Bioactivity Optimization:

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